2-amino-3-(3,4-dibromophenyl)propanoic Acid
Description
Properties
IUPAC Name |
2-amino-3-(3,4-dibromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRHPYLXAMYVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Phenylalanine
The most straightforward approach to synthesizing 2-amino-3-(3,4-dibromophenyl)propanoic acid involves the direct bromination of L-phenylalanine. This method parallels the synthesis of mono-brominated phenylalanine derivatives, which are produced through bromination of L-phenylalanine under controlled conditions.
Reaction Mechanism:
- L-phenylalanine is treated with excess bromine (typically 2-2.5 equivalents)
- The reaction is carried out in acidic medium (often glacial acetic acid)
- Temperature control is critical to ensure regioselectivity toward 3,4-dibromination
Typical Procedure:
- L-phenylalanine (1 equivalent) is dissolved in glacial acetic acid or aqueous acid solution
- Bromine (2.2 equivalents) is added dropwise at 0-5°C
- The reaction mixture is stirred for 3-6 hours, allowing it to warm to room temperature
- The product is isolated by neutralization, filtration, and recrystallization
Advantages:
- Single-step synthesis from readily available starting materials
- Relatively straightforward scale-up potential
- Preservation of stereochemistry at the α-carbon
Limitations:
- Potential for over-bromination or mixed bromination patterns
- Handling of corrosive bromine raises safety concerns
- Moderate yields (typically 50-65%)
Aldehyde-Based Synthesis
This approach utilizes 3,4-dibromobenzaldehyde as a starting material, which undergoes condensation with glycine derivatives to form the target compound. The method is analogous to the synthesis of (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid described in the literature.
Synthetic Route:
- Condensation of 3,4-dibromobenzaldehyde with glycine or a glycine equivalent
- Formation of an azlactone intermediate
- Reduction and hydrolysis to afford the final amino acid
Reaction Conditions:
- Solvent: Ethanol or aqueous mixtures
- Temperature: 50-70°C
- Catalysts: Base catalysts such as sodium acetate
- Reaction time: 8-24 hours
Key Intermediates:
- 5-(3,4-dibromophenyl)methyleneoxazol-4-one (azlactone intermediate)
- 2-acetamido-3-(3,4-dibromophenyl)propanoic acid (protected intermediate)
Malonic Ester Synthesis
The malonic ester route involves alkylation of diethyl acetamidomalonate with a 3,4-dibromobenzyl halide, followed by hydrolysis and decarboxylation. This approach is similar to the preparation of other halogenated phenylalanine derivatives.
Synthetic Procedure:
- Preparation of 3,4-dibromobenzyl bromide from 3,4-dibromotoluene or other precursors
- Alkylation of diethyl acetamidomalonate with the benzyl bromide in basic conditions
- Hydrolysis of the ester groups
- Decarboxylation to form the amino acid
Reaction Scheme:
3,4-Dibromobenzyl bromide + Diethyl acetamidomalonate → Diethyl 2-acetamido-2-(3,4-dibromobenzyl)malonate
Diethyl 2-acetamido-2-(3,4-dibromobenzyl)malonate → 2-Amino-3-(3,4-dibromophenyl)propanoic acid
Typical Conditions:
- Base: Potassium carbonate or sodium ethoxide
- Solvent: Acetonitrile or DMF
- Temperature: 80-100°C
- Hydrolysis: 6M HCl, 100-110°C
Asymmetric Synthesis Approaches
Enzymatic Resolution Methods
Enzymatic resolution offers a powerful approach to obtaining enantiomerically pure 2-amino-3-(3,4-dibromophenyl)propanoic acid. This method parallels the enzymatic resolution techniques used for related brominated amino acids.
Procedure Overview:
- Synthesis of racemic 2-amino-3-(3,4-dibromophenyl)propanoic acid or its ester
- Enzymatic resolution using lipases (particularly CAL-B from Candida antarctica)
- Separation of the resolved products
- Hydrolysis of the ester if needed
Typical Conditions:
- Enzyme: Lipase B from Candida antarctica (CAL-B)
- Solvent: Isopropyl alcohol/water mixture
- Temperature: 60°C
- Reaction time: 14-24 hours
Performance Metrics:
- Enantiomeric excess: >95% for the resolved product
- Yield: 40-48% of theoretical (limited by resolution approach)
- Recovery of undesired enantiomer possible through racemization
Asymmetric Catalytic Synthesis
Asymmetric catalysis represents a more direct route to enantiomerically pure 2-amino-3-(3,4-dibromophenyl)propanoic acid. This approach utilizes chiral catalysts to induce stereoselectivity during carbon-carbon bond formation.
Catalytic Systems:
- Palladium complexes with chiral phosphine ligands
- Rhodium catalysts with chiral auxiliaries
- Copper-based asymmetric hydrogenation catalysts
Reaction Scheme:
- Preparation of an α,β-unsaturated precursor containing the 3,4-dibromophenyl moiety
- Asymmetric hydrogenation or addition reactions
- Functional group transformations to reveal the amino acid functionality
Advantages:
- Potential for high enantioselectivity (>90% ee)
- Higher theoretical yield compared to resolution methods
- Direct access to desired enantiomer
Challenges:
- Catalyst complexity and cost
- Sensitivity to reaction conditions
- Scale-up considerations
Chiral Auxiliary Approaches
This strategy employs chiral auxiliaries to control the stereochemistry during the synthesis of 2-amino-3-(3,4-dibromophenyl)propanoic acid. The auxiliary is attached to a glycine equivalent, followed by alkylation with a 3,4-dibromobenzyl halide.
Common Chiral Auxiliaries:
- Oppolzer's sultam
- Evans' oxazolidinones
- Schöllkopf's bis-lactim ethers
Synthetic Sequence:
- Attachment of the chiral auxiliary to glycine
- Enolate formation and stereoselective alkylation
- Removal of the auxiliary
- Functional group adjustments as needed
Key Reaction Parameters:
- Base: LDA, LHMDS, or other strong bases
- Solvent: THF or other aprotic solvents
- Temperature: -78 to -40°C during alkylation
- Auxiliary removal: Various methods depending on the auxiliary used
Industrial-Scale Production Considerations
Optimization of Reaction Conditions
For large-scale production of 2-amino-3-(3,4-dibromophenyl)propanoic acid, reaction conditions must be carefully optimized to maximize yield and purity while minimizing costs and environmental impact.
Key Parameters for Optimization:
- Reagent concentrations and stoichiometry
- Reaction temperature profiles
- Mixing efficiency
- Reaction time
- pH control (especially for enzymatic methods)
Scale-up Challenges:
- Heat transfer efficiency
- Mixing uniformity
- Safety considerations with brominating agents
- Waste management
Purification Techniques
Effective purification is crucial for obtaining high-purity 2-amino-3-(3,4-dibromophenyl)propanoic acid suitable for pharmaceutical or research applications.
Purification Methods:
- Recrystallization from appropriate solvent systems
- Ion-exchange chromatography
- Reverse-phase HPLC for analytical grade material
- Chiral resolution for enantiomerically pure products
Recrystallization Solvents:
- Ethanol/water mixtures
- Acetone/water systems
- Acidified aqueous solutions
Comparative Analysis of Preparation Methods
Yield and Purity Comparison
The following table presents a comparative analysis of the various methods for preparing 2-amino-3-(3,4-dibromophenyl)propanoic acid:
| Method | Typical Yield (%) | Purity (%) | Enantiomeric Excess (%) | Scale Potential | Complexity |
|---|---|---|---|---|---|
| Direct Bromination | 50-65 | 95-98 | Preserves starting material ee | High | Low |
| Aldehyde-Based Synthesis | 40-55 | 92-96 | Requires chiral resolution | Medium | Medium |
| Malonic Ester Synthesis | 45-60 | 94-97 | Requires chiral resolution | Medium-High | Medium |
| Enzymatic Resolution | 40-48* | >98 | >95 | Low-Medium | Medium |
| Asymmetric Catalysis | 65-80 | >96 | >90 | Low-Medium | High |
| Chiral Auxiliary Approach | 55-70 | >95 | >95 | Medium | High |
*Theoretical maximum of 50% for resolution approaches
Economic and Practical Considerations
Selection of the optimal preparation method depends on various practical factors:
Cost Analysis Factors:
- Starting material availability and cost
- Reagent expenses
- Catalyst or enzyme costs (and recyclability)
- Purification requirements
- Waste disposal considerations
Process Selection Criteria:
- Required scale of production
- Purity specifications
- Enantiopurity requirements
- Available equipment and expertise
- Regulatory considerations
Reagent and Catalyst Efficiency
The efficiency of reagents and catalysts significantly impacts the overall economics and sustainability of the preparation methods:
| Method | Key Reagent/Catalyst | Loading (mol%) | Recyclability | Cost Impact |
|---|---|---|---|---|
| Direct Bromination | Bromine | 220-250 | Low | Medium |
| Aldehyde Synthesis | Base catalyst | 10-20 | Medium | Low |
| Enzymatic Resolution | CAL-B lipase | 5-10 w/w% | High | Medium-High |
| Asymmetric Catalysis | Chiral metal catalyst | 1-5 | Medium-High | High |
| Chiral Auxiliary | Auxiliary reagent | 100 | Medium | Medium |
Recent Advances in Synthesis Methods
Green Chemistry Approaches
Recent developments in green chemistry have led to more environmentally friendly methods for preparing 2-amino-3-(3,4-dibromophenyl)propanoic acid.
Green Chemistry Innovations:
- Replacement of molecular bromine with milder brominating agents
- Aqueous reaction media to reduce organic solvent use
- Catalytic processes requiring lower reagent equivalents
- Enzymatic approaches under mild conditions
- Microwave-assisted synthesis for reduced energy consumption
Benefits:
- Reduced environmental impact
- Improved safety profile
- Potential cost savings
- Alignment with regulatory trends
Flow Chemistry Applications
Continuous flow chemistry offers several advantages for the synthesis of 2-amino-3-(3,4-dibromophenyl)propanoic acid, particularly for hazardous bromination steps.
Flow Chemistry Benefits:
- Improved heat transfer and temperature control
- Better mixing efficiency
- Reduced reaction volumes at any given time
- Enhanced safety for hazardous reagents
- Potential for automated in-line purification
Implementation Challenges:
- Equipment investment costs
- Process development complexity
- Solid handling limitations
- Scale-up strategy differences from batch processes
Chemo-enzymatic Hybrid Approaches
Hybrid approaches combining chemical and enzymatic steps represent an emerging strategy for efficient synthesis of 2-amino-3-(3,4-dibromophenyl)propanoic acid.
Typical Workflow:
- Chemical synthesis of a suitable precursor
- Enzymatic transformation for stereoselective conversion
- Chemical modifications to complete the synthesis
Advantages:
- Combines efficiency of chemical synthesis with selectivity of enzymes
- Potentially higher overall yields and purities
- Milder conditions for sensitive transformations
- Reduced waste generation
Scientific Research Applications
Pharmaceutical Development
Drug Design and Synthesis
2-Amino-3-(3,4-dibromophenyl)propanoic acid is an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions. Its structural characteristics allow for the design of drugs that can modulate neurotransmitter systems more effectively than traditional compounds. For instance, it has been explored in the context of developing selective inhibitors for neurotransmitter transporters, which are crucial in treating disorders like depression and anxiety .
Case Study: Neurotransmitter Modulation
Research indicates that derivatives of this compound can enhance the efficacy of drugs aimed at serotonin and dopamine receptors. A study highlighted its potential in creating more potent analogs that exhibit fewer side effects compared to existing medications . The ability to fine-tune the bromine substituents on the phenyl ring has shown promise in increasing binding affinity and selectivity.
Biochemical Research
Amino Acid Metabolism Studies
In biochemical studies, this compound serves as a valuable tool for investigating amino acid metabolism pathways. Its incorporation into protein structures allows researchers to study the effects of brominated amino acids on protein folding and function. This is particularly relevant in understanding diseases related to protein misfolding such as Alzheimer's disease .
Enzymatic Reactions
The compound has been utilized in various enzymatic reactions to explore its role as a substrate or inhibitor. For example, it can be used to assess the activity of specific enzymes involved in amino acid catabolism, providing insights into metabolic disorders .
Agricultural Chemistry
Plant Growth Regulation
There is growing interest in the use of 2-amino-3-(3,4-dibromophenyl)propanoic acid as a plant growth regulator. Preliminary studies suggest that it may enhance crop yield and improve resistance to pests and diseases. This application aligns with sustainable agricultural practices aimed at reducing chemical fertilizers and pesticides .
Field Trials
Field trials have shown that formulations containing this compound can lead to significant improvements in plant health and productivity. For instance, crops treated with this compound exhibited greater resilience against environmental stressors such as drought and pest infestations .
Analytical Chemistry
Standards for Chromatography
In analytical chemistry, 2-amino-3-(3,4-dibromophenyl)propanoic acid is often used as a standard in chromatographic techniques. Its unique properties make it suitable for calibrating instruments and ensuring accurate measurements of related compounds in complex mixtures .
Method Development
Researchers have developed various analytical methods employing this compound to detect trace levels of amino acids in biological samples. These methods have enhanced the sensitivity and specificity of assays used in clinical diagnostics .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceuticals | Drug synthesis for neurological disorders | Improved efficacy and reduced side effects |
| Biochemical Research | Study of amino acid metabolism | Insights into protein folding and function |
| Agricultural Chemistry | Plant growth regulation | Enhanced crop yield and pest resistance |
| Analytical Chemistry | Standards for chromatography | Improved sensitivity in detecting amino acids |
Mechanism of Action
The mechanism of action of 2-amino-3-(3,4-dibromophenyl)propanoic acid involves its interaction with various molecular targets. The presence of bromine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
Structural and Functional Analysis
Electronic and Steric Effects
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius increases steric hindrance and lipophilicity, which may enhance binding to hydrophobic enzyme pockets but reduce solubility. Chlorine and fluorine offer better metabolic stability due to stronger electronegativity .
- Positional Isomerism (3,4 vs. The 3,5-isomer lacks this conjugation, altering electronic interactions .
Biological Activity
2-Amino-3-(3,4-dibromophenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The chemical structure of 2-amino-3-(3,4-dibromophenyl)propanoic acid can be described as follows:
- Molecular Formula : C9H10Br2N1O2
- Molecular Weight : 292.99 g/mol
Antimicrobial Activity
Research has indicated that 2-amino-3-(3,4-dibromophenyl)propanoic acid exhibits significant antimicrobial properties. It has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |
| Vancomycin-resistant Enterococcus faecalis | 0.5–2 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | >64 µg/mL |
| Drug-resistant Candida species | 8–64 µg/mL |
These findings suggest that the compound has broad-spectrum antimicrobial activity, particularly against resistant strains, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of 2-amino-3-(3,4-dibromophenyl)propanoic acid has also been explored. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation in various cell lines.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 µM |
| HeLa (cervical cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various derivatives of amino acids similar to 2-amino-3-(3,4-dibromophenyl)propanoic acid. The results indicated potent activity against multidrug-resistant pathogens, reinforcing its potential as a lead compound for developing new antibiotics . -
Anticancer Mechanisms :
In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may serve as a therapeutic agent in oncology .
Pharmacokinetic Properties
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of any compound. Preliminary studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for 2-amino-3-(3,4-dibromophenyl)propanoic acid.
Table 3: ADME Properties
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate to High |
| Metabolism | Hepatic |
| Half-Life | Approximately 6 hours |
These properties suggest that the compound could be suitable for further development as a pharmaceutical agent .
Q & A
Q. What challenges arise during scale-up from milligram to gram quantities?
- Methodological Answer : Address solubility issues by optimizing solvent systems (e.g., DMSO/water mixtures). Implement continuous flow chemistry for improved heat dissipation and reduced byproduct formation. Monitor purity rigorously with UPLC-QTOF to detect trace impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
